molecular formula C11H11NO B14008404 3,3-Dimethyl-2-phenyl-oxirane-2-carbonitrile CAS No. 5445-32-9

3,3-Dimethyl-2-phenyl-oxirane-2-carbonitrile

Cat. No.: B14008404
CAS No.: 5445-32-9
M. Wt: 173.21 g/mol
InChI Key: QYZLROUWJUJIEL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-phenyl-oxirane-2-carbonitrile is an organic compound with the molecular formula C11H11NO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a phenyl group and a nitrile group attached to the oxirane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-phenyl-oxirane-2-carbonitrile typically involves the reaction of 3,3-dimethyl-2-phenyl-oxirane with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-phenyl-oxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the epoxide ring under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of phenylacetone or benzaldehyde derivatives.

    Reduction: Formation of 3,3-dimethyl-2-phenyl-oxirane-2-amine.

    Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-2-phenyl-oxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-phenyl-oxirane-2-carbonitrile involves the reactivity of the epoxide ring and the nitrile group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The nitrile group can participate in further chemical transformations, such as reduction or hydrolysis, to form amines or carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-oxirane: Lacks the dimethyl groups and nitrile group, leading to different reactivity and applications.

    3,3-Dimethyl-2-phenyl-oxirane: Similar structure but without the nitrile group, affecting its chemical behavior.

    2,3-Dimethyl-oxirane: Lacks the phenyl and nitrile groups, resulting in different chemical properties.

Uniqueness

3,3-Dimethyl-2-phenyl-oxirane-2-carbonitrile is unique due to the presence of both the phenyl group and the nitrile group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in organic synthesis and scientific research.

Properties

CAS No.

5445-32-9

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3,3-dimethyl-2-phenyloxirane-2-carbonitrile

InChI

InChI=1S/C11H11NO/c1-10(2)11(8-12,13-10)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

QYZLROUWJUJIEL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C#N)C2=CC=CC=C2)C

Origin of Product

United States

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